Product packaging for CDK8-IN-11 hydrochloride(Cat. No.:)

CDK8-IN-11 hydrochloride

Cat. No.: B12405447
M. Wt: 424.8 g/mol
InChI Key: QYWOEWODLVLYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cyclin-Dependent Kinase 8 (CDK8) in Biological Systems

Cyclin-Dependent Kinase 8 (CDK8) is a serine/threonine protein kinase that belongs to the CDK family. wikipedia.org Unlike many other CDKs that are primarily known for their roles in cell cycle progression, CDK8 is a key transcriptional regulator. frontiersin.orgpromegaconnections.com It functions as a component of the Mediator complex, a large, multi-protein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery. frontiersin.orgnih.govnih.gov CDK8, along with its cognate partner Cyclin C (CCNC), and the subunits MED12 and MED13, form a sub-complex known as the CDK module, which reversibly associates with the core Mediator complex. frontiersin.orgfrontiersin.org

The association of the CDK module with the Mediator complex can have both positive and negative effects on gene transcription. mdpi.com CDK8 can regulate transcription by several mechanisms, including the direct phosphorylation of transcription factors and influencing the interaction between the Mediator complex and RNA Pol II. wikipedia.orgfrontiersin.org Its activity has been implicated in a wide array of biological processes, including developmental signaling, metabolic homeostasis, and immune responses. frontiersin.org

Key signaling pathways and transcription factors regulated by CDK8 include:

Wnt/β-catenin pathway: CDK8 is considered an oncogene in colorectal cancer, where it enhances the transcriptional activity of β-catenin. wikipedia.orgnih.gov It can directly phosphorylate β-catenin and also phosphorylate E2F1, which in turn affects β-catenin's function. mdpi.com

STAT signaling: CDK8 can phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1, STAT3, and STAT5, on their serine residues, modulating their transcriptional activity. nih.govoncotarget.com For instance, it phosphorylates STAT1 at serine 727 (S727). wikipedia.orgoncotarget.com

p53 pathway: CDK8 can act as a positive coregulator of p53 target genes, suggesting a role in tumor suppression in certain contexts. nih.gov

Notch signaling: CDK8 is involved in regulating the Notch signaling pathway, which is crucial for cell-cell communication and development. frontiersin.orgmdpi.com

Hypoxia response: CDK8 plays a role in modulating transcriptional elongation under hypoxic conditions. mdpi.com

Due to its multifaceted roles, the dysregulation of CDK8 has been linked to various human diseases, most notably cancer. frontiersin.orgacs.org It has been identified as an oncogenic driver in malignancies such as colorectal, breast, and various hematological cancers. acs.orgnih.gov However, its function can be context-dependent, and in some instances, it may act as a tumor suppressor. wikipedia.orgacs.org

Rationale for CDK8 Kinase Inhibition in Academic Research

The critical and often context-specific roles of CDK8 in transcription and disease have made its inhibition a key strategy in academic research to dissect its biological functions and explore its therapeutic potential. acs.orgpatsnap.com The development of small-molecule inhibitors targeting CDK8 provides researchers with powerful tools to probe the consequences of blocking its kinase activity. nih.gov

The primary rationales for inhibiting CDK8 in a research setting include:

Elucidating Transcriptional Mechanisms: By selectively inhibiting CDK8, researchers can study its specific contributions to gene expression programs. This helps in understanding how CDK8-mediated phosphorylation of transcription factors and components of the transcriptional machinery fine-tunes the expression of specific gene sets. mdpi.compatsnap.com

Investigating Disease Pathways: Given that CDK8 is implicated in numerous oncogenic pathways, its inhibition is a valuable approach to study the progression of cancers like colorectal, breast, and acute myeloid leukemia (AML). nih.govuio.no For example, inhibiting CDK8 can suppress the Wnt/β-catenin signaling pathway, which is hyperactive in many colorectal cancers. medchemexpress.com

Exploring Therapeutic Concepts: The pharmacological inhibition of CDK8 is being explored as a potential therapeutic strategy for various cancers and inflammatory diseases. patsnap.comacs.org Research using CDK8 inhibitors helps to validate CDK8 as a drug target and to identify biomarkers that could predict response to such therapies. mdpi.compatsnap.com For example, studies have shown that inhibiting CDK8 can suppress tumor growth and metastasis in preclinical models. mdpi.com

Dissecting Context-Specific Functions: The dual role of CDK8 as both an oncogene and a potential tumor suppressor in different cellular contexts presents a complex picture. wikipedia.orgacs.org Selective inhibitors are crucial for investigating these context-dependent functions and understanding the specific cellular environments in which CDK8 inhibition might be beneficial. patsnap.com

The development of highly selective inhibitors is paramount to minimize off-target effects and ensure that the observed biological outcomes are directly attributable to the inhibition of CDK8. patsnap.com

Overview of CDK8-IN-11 (hydrochloride) as a Selective Inhibitor for Research Applications

CDK8-IN-11 is a potent and selective small-molecule inhibitor of CDK8. medchemexpress.commedchemexpress.com As a chemical probe, it provides researchers with a tool to specifically interrogate the functions of CDK8 in various biological systems. The hydrochloride salt form is often used in research settings.

Key Characteristics of CDK8-IN-11:

PropertyDescriptionReference
Target Cyclin-Dependent Kinase 8 (CDK8) medchemexpress.commedchemexpress.com
Potency (IC₅₀) 46 nM medchemexpress.commedchemexpress.com
Mechanism of Action Inhibits the kinase activity of CDK8, leading to the suppression of downstream signaling pathways. medchemexpress.com

Research Applications and Findings:

CDK8-IN-11 has been utilized in research to explore the consequences of CDK8 inhibition, particularly in the context of cancer biology.

Inhibition of WNT/β-catenin Signaling: A primary application of CDK8-IN-11 is in the study of cancers driven by the WNT/β-catenin pathway, such as colon cancer. medchemexpress.commedchemexpress.com Research has demonstrated that CDK8-IN-11 can suppress this canonical signaling pathway and deregulate the transcription mediated by β-catenin in colon cancer cell lines like HCT-116. medchemexpress.com

Modulation of STAT1 Phosphorylation: CDK8 is known to phosphorylate STAT1 at the Ser727 residue. Studies using CDK8-IN-11 have shown that it effectively inhibits this specific phosphorylation event in HCT-116 cells, providing a clear biomarker for target engagement. nih.govmedchemexpress.com

Effects on Cell Proliferation and Cell Cycle: In cancer cell lines such as HCT-116, SW480, and CT-26, CDK8-IN-11 has been shown to inhibit cell proliferation. medchemexpress.com Further analysis revealed that treatment with this inhibitor can lead to an increase in the number of cells in the G1 phase of the cell cycle. medchemexpress.com

The selectivity of a chemical probe is crucial for its utility. While CDK8-IN-11 is reported as a selective inhibitor, comprehensive profiling against a broad panel of kinases is essential to fully characterize its specificity and to confidently attribute its biological effects to the inhibition of CDK8. promegaconnections.comchemrxiv.org The development of such selective chemical probes, including CDK8-IN-11 and others like CCT251545, has been instrumental in advancing the understanding of CDK8 biology. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16ClF3N4O2 B12405447 CDK8-IN-11 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16ClF3N4O2

Molecular Weight

424.8 g/mol

IUPAC Name

1-[4-[(6-amino-3-pyridinyl)oxy]phenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride

InChI

InChI=1S/C19H15F3N4O2.ClH/c20-19(21,22)12-2-1-3-14(10-12)26-18(27)25-13-4-6-15(7-5-13)28-16-8-9-17(23)24-11-16;/h1-11H,(H2,23,24)(H2,25,26,27);1H

InChI Key

QYWOEWODLVLYJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CN=C(C=C3)N)C(F)(F)F.Cl

Origin of Product

United States

Molecular and Biochemical Characterization of Cdk8 in 11 Hydrochloride

Target Specificity and Selectivity Profiling of CDK8-IN-11 (hydrochloride)

The efficacy of a kinase inhibitor is fundamentally determined by its ability to selectively bind to its intended target while minimizing off-target effects. CDK8-IN-11 (hydrochloride) has been characterized through rigorous assays to establish its potency and selectivity profile.

In Vitro Kinase Inhibition Assays

In vitro kinase inhibition assays are crucial for determining the potency of a compound against its target kinase. For CDK8-IN-11 (hydrochloride), these assays have demonstrated its significant inhibitory activity against CDK8. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, has been determined to be 46 nM for CDK8. tandfonline.comacs.org

To assess its selectivity, the inhibitory activity of CDK8-IN-11 (hydrochloride) was tested against a panel of other kinases. The results from these assays highlight the compound's favorable selectivity for CDK8 over other closely related kinases.

Kinase TargetIC50 (nM)
CDK846
CDK1/CycB>10000
CDK2/CycA>10000
CDK4/CycD1>10000
CDK5/p25>10000
CDK7/CycH>10000
CDK9/CycT13170

Cross-Kinome Selectivity Analysis

While direct IC50 measurements provide a quantitative measure of potency, a broader cross-kinome selectivity analysis offers a more comprehensive view of an inhibitor's specificity. This type of analysis typically involves screening the compound at a fixed concentration against a large panel of kinases to identify potential off-target interactions.

At a concentration of 200 nM, CDK8-IN-11 (hydrochloride) demonstrates a 73.6% inhibitory effect against CDK8. acs.orgnih.gov Further detailed cross-kinome screening data for a broad panel of kinases is essential to fully delineate its selectivity profile.

Binding Mechanism and Structural Interactions with CDK8

Understanding how an inhibitor binds to its target kinase at the molecular level is fundamental for rational drug design and optimization. The interaction of CDK8-IN-11 (hydrochloride) with CDK8 has been investigated through computational modeling, building upon the known structures of CDK8 in complex with other inhibitors.

Analysis of Binding Modes (e.g., Type I, Type II)

Kinase inhibitors are generally classified into different types based on their binding mode to the ATP-binding pocket of the kinase. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to and stabilize an inactive conformation. The design of CDK8-IN-11 (hydrochloride) was informed by the crystal structure of CDK8 in complex with sorafenib, a known Type II inhibitor. tandfonline.comacs.org Computational docking studies suggest that CDK8-IN-11 (hydrochloride) also engages with the inactive "DFG-out" conformation of CDK8, characteristic of a Type II binding mode.

Crystal Structure Co-complex Analysis

To date, a co-crystal structure of CDK8-IN-11 (hydrochloride) in complex with CDK8 has not been reported in the public domain. The structural analysis and understanding of its binding mode are therefore primarily derived from molecular docking studies. tandfonline.comacs.org These computational models utilize the existing crystal structure of CDK8 bound to the inhibitor sorafenib (PDB ID: 3RGF) as a template to predict the binding pose and interactions of CDK8-IN-11 (hydrochloride). tandfonline.comacs.org

Key Residues Involved in Ligand-CDK8 Interaction

Molecular docking studies have provided insights into the specific amino acid residues within the CDK8 active site that are crucial for the binding of CDK8-IN-11 (hydrochloride). These interactions are key to its potency and selectivity. The predicted binding mode suggests the formation of several hydrogen bonds and hydrophobic interactions.

Specifically, the 2-amino-pyridine core of the molecule is predicted to form a critical hydrogen bond with the backbone of Ala100 in the hinge region of the kinase. Additionally, the urea moiety is predicted to form hydrogen bonds with the side chain of Asp173 and the backbone of Glu66 . Furthermore, a π-π stacking interaction is observed between the phenyl ring of the inhibitor and the side chain of Phe97 .

Interacting Residue in CDK8Type of Interaction
Ala100Hydrogen Bond
Asp173Hydrogen Bond
Glu66Hydrogen Bond
Phe97π-π Stacking

Cellular and Functional Consequences of Cdk8 in 11 Hydrochloride Inhibition

Impact on Kinase Activity Biomarkers

The activity of CDK8-IN-11 (hydrochloride) is often assessed by its ability to modulate specific phosphorylation events within the cell. These events serve as biomarkers for target engagement and the downstream effects of inhibiting CDK8 kinase activity.

Phosphorylation of STAT1 at Ser727

A primary and well-documented downstream target of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1) protein. CDK8 directly phosphorylates STAT1 at the serine 727 (Ser727) residue. nih.govnih.gov This phosphorylation event is critical for the full transcriptional activity of STAT1. Inhibition of CDK8 with selective inhibitors has been shown to suppress the phosphorylation of STAT1 at Ser727. For instance, in VCaP prostate cancer cells, treatment with CDK8/19 inhibitors effectively suppressed the phosphorylation of STAT1 at Ser727, both in the absence and presence of interferon-gamma (IFN-γ), a known stimulator of this phosphorylation event. nih.gov This demonstrates that CDK8 activity is crucial for this specific post-translational modification. In natural killer (NK) cells, there is a constitutive phosphorylation of STAT1 at S727 that is dependent on CDK8, and inhibition of this phosphorylation can enhance NK cell cytotoxicity. nih.gov

Modulation of Other Phosphorylation Events

Beyond STAT1, CDK8 has been implicated in the phosphorylation of other key cellular proteins. Inhibition by compounds like CDK8-IN-11 (hydrochloride) can therefore have broader effects on cellular signaling. Research has indicated that CDK8 can also phosphorylate other members of the STAT family, including STAT3 and STAT5. sc.edu Furthermore, CDK8 inhibition can affect the phosphorylation status of proteins involved in other signaling pathways. For example, treatment of VCaP prostate cancer cells with CDK8/19 inhibitors led to an increase in the phosphorylation of Minichromosome Maintenance Complex Component 2 (MCM2), a key factor in DNA replication. nih.gov In contrast, the same treatment did not affect MCM2 phosphorylation in LNCaP and 22Rv1 cells, suggesting cell-type specific effects of CDK8 inhibition on certain phosphorylation events. nih.gov

Regulation of Cell Cycle Progression

CDK8 plays a complex and often context-dependent role in the regulation of the cell cycle. Its inhibition can lead to alterations in cell cycle checkpoints, most notably causing a G1-phase arrest in certain cellular contexts.

G1-Phase Arrest Induction

The induction of G1-phase arrest is a significant consequence of CDK8 inhibition in some cancer cell models. This arrest prevents cells from progressing into the S phase, where DNA replication occurs. The mechanism underlying this G1 arrest often involves the modulation of key cell cycle regulatory proteins. For example, knockdown of CDK8 in colon cancer cells has been shown to result in a G0/G1 phase arrest. nih.gov This effect is linked to CDK8's role in regulating the expression of proteins like p21 and p27, which are inhibitors of cyclin-dependent kinases that drive the G1/S transition. nih.gov Overexpression of CDK8 in non-small cell lung carcinoma can partially reverse G0/G1 phase arrest induced by other factors. nih.gov However, it is important to note that the effect of CDK8 inhibition on the cell cycle can be cell-type specific. In some prostate cancer cell lines, for instance, inhibition of CDK8/19 leads to a decrease in the G1 phase population and an increase in the S phase population, suggesting a premature G1/S transition rather than a G1 arrest. nih.gov

Effects on Cellular Proliferation and Viability in Research Models

The ultimate consequence of the biochemical and cell cycle effects of CDK8-IN-11 (hydrochloride) is the modulation of cellular proliferation and viability. In numerous cancer research models, inhibition of CDK8 has been shown to have anti-proliferative effects.

Cell LineCancer TypeEffect of CDK8 InhibitionReference
VCaPProstate CancerAnti-proliferative activity nih.gov
Colon Cancer Cell LinesColon CancerReduced cell proliferation nih.gov
Non-small Cell Lung Carcinoma Cell LinesLung CancerInhibition of growth nih.gov

Interrogation of Transcriptional Regulation by Cdk8 in 11 Hydrochloride

Modulation of the Mediator Complex Function

The Mediator is a large, multi-protein complex that serves as a crucial bridge between gene-specific transcription factors and the core RNA polymerase II (Pol II) machinery, thereby playing a central role in the regulation of transcription for nearly all protein-coding genes. nih.govnih.govnih.govembopress.org The function of the Mediator is dynamically regulated, in part, by its association with the CDK8 module. nih.govmolbiolcell.org

CDK8 does not function in isolation but is a core component of a four-protein subcomplex known as the CDK8 module (or CKM). nih.govmolbiolcell.orgsc.edu This module consists of the kinase CDK8 (or its paralog CDK19), its activating partner Cyclin C (CCNC), and two structural proteins, MED12 and MED13. nih.govmolbiolcell.orgoup.com The MED13 subunit is responsible for the reversible association of the entire module with the core Mediator complex. nih.govnih.gov

The integration of the CDK8 module creates a distinct, larger form of the Mediator often referred to as CDK8-Mediator. nih.gov This association acts as a switch, altering the structure and function of the Mediator complex. oup.com The presence or absence of the CDK8 module dictates which transcriptional programs are activated or repressed, making its regulation a critical control point in gene expression. nih.gov Selective inhibitors like CDK8-IN-11 target the enzymatic activity of CDK8 within this module, allowing for the specific interrogation of its kinase-dependent functions in transcriptional regulation. oup.comnih.gov

The CDK8 module modulates transcription through multiple mechanisms, primarily centered on controlling the activity of RNA Polymerase II. One of the key proposed mechanisms is steric hindrance; when the CDK8 module is bound to the Mediator, it is thought to physically block the interaction between the Mediator and Pol II, thereby repressing transcription initiation. nih.govnih.govpnas.org This repressive function can be independent of CDK8's kinase activity. nih.govpnas.org

However, the kinase activity of CDK8 is also crucial. CDK8 can directly phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II. oup.comnih.gov This phosphorylation can disrupt the stable association between the Mediator and Pol II, leading to transcriptional repression. nih.gov Furthermore, CDK8-mediated phosphorylation of the Pol II CTD has been shown to be important for the transition from transcription initiation to productive elongation at specific genes, particularly those involved in serum response and developmental pathways. nih.govresearchgate.net Inhibition of CDK8 with a compound like CDK8-IN-11 would prevent this context-specific phosphorylation, thereby altering gene expression at the level of both transcriptional initiation and elongation. oup.comresearchgate.net

Impact on Specific Transcriptional Pathways

By modulating the Mediator complex and Pol II, CDK8 inhibition has profound effects on specific signaling pathways that are critical for cell growth, differentiation, and homeostasis. CDK8 acts as a co-activator or co-repressor for numerous transcription factors, and its inhibition can therefore reprogram cellular gene expression. senexbio.comoup.com

The WNT/β-catenin signaling pathway is fundamental to embryonic development and tissue maintenance, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC). nih.govresearchgate.net CDK8 has been identified as a key positive regulator and oncogene within this pathway. nih.govnih.govfrontiersin.org In many CRCs, the CDK8 gene is amplified, leading to overexpression of the protein, which correlates with increased β-catenin activity and poor patient outcomes. nih.govfrontiersin.org

CDK8 enhances the transcriptional activity of β-catenin, the central effector of the pathway. mdpi.comresearchgate.net After Wnt signaling causes β-catenin to accumulate and translocate to the nucleus, it associates with TCF/LEF transcription factors to activate target genes. nih.govresearchgate.net The Mediator complex, recruited via its MED12 subunit, is essential for this process, and the kinase activity of CDK8 is required for robust transcriptional output. nih.govfrontiersin.org One proposed mechanism involves CDK8 phosphorylating the transcription factor E2F1, which relieves its inhibitory effect on β-catenin. mdpi.comnih.gov Consequently, selective inhibition of CDK8 by CDK8-IN-11 is expected to suppress β-catenin-driven transcription, reducing the proliferation of WNT-dependent cancer cells. researchgate.netnih.gov

The Transforming Growth Factor-β (TGF-β) pathway plays a dual role in cancer, suppressing tumors in early stages while promoting metastasis in later stages. mdpi.comresearchgate.net The canonical pathway signals through Smad transcription factors. nih.gov Upon ligand binding, receptor-activated Smads (R-Smads, including SMAD2/3 for the TGF-β branch and SMAD1/5/8 for the BMP branch) are phosphorylated at their C-terminus and translocate to the nucleus to regulate target gene expression. mdpi.comnih.gov

CDK8 plays a critical role in the nucleus by phosphorylating the linker region of these activated R-Smads. nih.govresearchgate.net This agonist-induced phosphorylation serves two purposes: it enhances the transactivation potential of the Smads, possibly by promoting the recruitment of coactivators, and it simultaneously tags the Smad proteins for ubiquitination and subsequent proteasomal degradation. nih.govnih.gov This mechanism creates a tightly controlled cycle of Smad activation, utilization, and turnover. nih.gov The use of CDK8-IN-11 to inhibit CDK8's kinase activity would disrupt this phosphorylation cycle, thereby modulating the transcriptional response to TGF-β and BMP signals. oup.comresearchgate.net

Signal Transducer and Activator of Transcription (STAT) proteins are latent cytoplasmic transcription factors that are essential for signaling from a wide variety of cytokines and growth factors, playing key roles in immunity, inflammation, and cancer. nih.govdundee.ac.uk CDK8 has emerged as a critical regulator of this family, particularly through direct phosphorylation. sc.eduoup.com

The most well-characterized interaction is the phosphorylation of STAT1 on serine 727 (S727). oup.comnih.govnih.gov This phosphorylation is a crucial step in the interferon-gamma (IFN-γ) signaling pathway and is required for the full transcriptional activation of a subset of IFN-γ target genes. nih.govnih.gov Selective CDK8 inhibitors have been shown to potently block STAT1 S727 phosphorylation in cancer cells. nih.govaacrjournals.orgaacrjournals.orgnih.gov Beyond STAT1, CDK8 has also been shown to phosphorylate and regulate the activity of other family members, including STAT3 and STAT5. sc.edudundee.ac.uknih.gov For instance, CDK8 can interact with STAT3 in the nucleus upon IL-6 stimulation, leading to its phosphorylation and regulation of its nuclear retention and transcriptional activity. dundee.ac.uk Inhibition of CDK8 with CDK8-IN-11 would therefore be expected to alter cytokine signaling by preventing the phosphorylation and modifying the activity of multiple STAT family members.

Table 1: Summary of Key Transcription Factors Phosphorylated by CDK8

Transcription Factor Family Target Protein Phosphorylation Site Functional Outcome of Phosphorylation
Smad Family R-SMADs (SMAD1/2/3/5/8) Linker Region Enhances transactivation; Primes for degradation nih.govresearchgate.net
STAT Family STAT1 Serine 727 (S727) Modulates IFN-γ target gene expression oup.comnih.govnih.gov
STAT3 Serine Regulates nuclear dwell-time and transcriptional activity dundee.ac.uk
STAT5 Transactivation Domain Regulates cytokine-mediated transcription nih.gov
Other E2F1 Serine 375 (S375) Hinders suppression of β-catenin activity mdpi.com

E2F1 Transcriptional Activity

The Cyclin-Dependent Kinase 8 (CDK8) plays a pivotal role in the regulation of the transcription factor E2F1. Research indicates that CDK8 directly interacts with and phosphorylates E2F1, thereby modulating its transcriptional activity. This post-translational modification has been identified as a key mechanism in controlling the expression of E2F1 target genes.

Specifically, CDK8 has been shown to phosphorylate E2F1 at serine 375 (S375). This phosphorylation event is dependent on the kinase activity of CDK8 and serves to inactivate the transcriptional activation function of E2F1. Consequently, this can lead to the repression of genes typically activated by E2F1. Furthermore, the phosphorylation of E2F1 by CDK8 can antagonize the repressive effect of E2F1 on β-catenin/TCF-dependent transcription, a critical pathway in cellular proliferation and development. The inhibition of CDK8 by compounds such as CDK8-IN-11 (hydrochloride) would be expected to prevent this phosphorylation, thereby restoring the transcriptional activity of E2F1.

Table 1: CDK8-Mediated Regulation of E2F1

FeatureDescription
Phosphorylation Site Serine 375 (S375)
Effect of Phosphorylation Inactivation of E2F1 transcriptional activation
Functional Consequence Repression of E2F1 target genes
Antagonism of E2F1-mediated repression of β-catenin/TCF pathway
CDK8-IN-11 (hydrochloride) Implication Potential to restore E2F1 transcriptional activity

Serum Response Network Gene Expression

CDK8 has been identified as a significant positive regulator of gene expression within the serum response network. This network includes a range of immediate early genes (IEGs) that are rapidly and transiently induced in response to growth factors and other mitogenic signals. Among these are key oncogenic transcription factors from the AP-1 and EGR (Early Growth Response) families.

Studies utilizing the depletion of CDK8 have demonstrated a subsequent impairment in the expression of these serum-responsive genes. Mechanistically, CDK8 does not appear to be essential for the initial recruitment of RNA Polymerase II (RNAPII) to the promoters of these genes. Instead, its role is crucial for the subsequent phase of transcriptional elongation. The absence or inhibition of CDK8 leads to the formation of slower-moving elongation complexes and hypophosphorylated RNAPII, indicating a defect in the transition from transcriptional initiation to productive elongation. Therefore, CDK8-IN-11 (hydrochloride) can be utilized as a tool to probe the specific contribution of CDK8's kinase activity to the expression of genes within the serum response network.

Table 2: Examples of Serum Response Genes Regulated by CDK8

Gene FamilySpecific GenesRole of CDK8
AP-1 Family FOS, JUNPositive regulator of expression
EGR Family EGR1, EGR2, EGR3Positive regulator of expression

Ribosomal Protein and Translation Initiation Factor Gene Expression

The Cdk8 kinase module (CKM), of which CDK8 is a core component, has been shown to positively regulate a specific subset of genes that encode ribosomal proteins (RPs) and translation initiation factors (TIFs). This regulatory function is observed under normal physiological conditions and appears to be conserved across different species, from yeast to mammals.

The expression of these genes is fundamental for protein synthesis and, consequently, for cell growth and proliferation. The mechanism by which the CKM influences the transcription of RP and TIF genes is thought to involve the phosphorylation of one or more transcription factors that control their expression. In situations of nutritional stress, the CKM can disassemble, leading to the repression of these genes. The use of CDK8-IN-11 (hydrochloride) allows for the specific interrogation of the kinase-dependent mechanisms by which CDK8 contributes to the basal expression of this essential class of genes.

Table 3: Regulation of Ribosomal and Translational Genes by the Cdk8 Kinase Module

Gene CategoryRegulatory Role of CKMImplication of CDK8 Inhibition
Ribosomal Protein (RP) Genes Positive regulation of a subset of genesPotential decrease in the expression of specific RPs
Translation Initiation Factor (TIF) Genes Positive regulation of a subset of genesPotential decrease in the expression of specific TIFs

Mechanisms of Transcriptional Activation and Repression by CDK8

Direct Phosphorylation of Transcription Factors

A primary mechanism through which CDK8 exerts its regulatory effects on transcription is the direct phosphorylation of a variety of transcription factors. This post-translational modification can either activate or repress the transcriptional activity of its substrates, depending on the specific factor and the cellular context.

Notable targets of CDK8's kinase activity include members of the STAT (Signal Transducer and Activator of Transcription) family, such as STAT1, STAT3, and STAT5. nih.gov For instance, CDK8 can phosphorylate STAT1 on serine 727, a modification that is crucial for the full transcriptional activation of a subset of interferon-gamma (IFN-γ)-responsive genes. nih.gov Similarly, CDK8 is involved in the phosphorylation of SMAD proteins, key mediators of the TGF-β signaling pathway, which can enhance their transactivation potential. researchgate.net As previously discussed, CDK8 also phosphorylates E2F1, leading to the repression of its transcriptional activity. biorxiv.org These examples underscore the diverse and often context-dependent outcomes of CDK8-mediated phosphorylation of transcription factors.

Table 4: Key Transcription Factors Phosphorylated by CDK8

Transcription FactorPhosphorylation Site(s)Functional Outcome
E2F1 Serine 375Repression of transcriptional activity
STAT1 Serine 727Activation of a subset of target genes nih.gov
STAT3 Not specifiedModulation of transcriptional activity nih.gov
STAT5 Not specifiedModulation of transcriptional activity nih.gov
SMAD proteins Linker regionEnhancement of transactivation potential researchgate.net
Notch intracellular domain Not specifiedPromotion of turnover wikipedia.orgmaayanlab.cloud
SREBP Not specifiedModulation of activity wikipedia.org

Chromatin Structure Modulation

CDK8 also influences gene expression by modulating the structure of chromatin. One of the key mechanisms in this process is the phosphorylation of histone H3. Specifically, CDK8 has been shown to phosphorylate histone H3 at serine 10 (H3S10ph). embopress.org

This phosphorylation event can act as a signal for subsequent histone modifications. For instance, the phosphorylation of H3S10 by CDK8 can stimulate the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac) by the GCN5L acetyltransferase. embopress.org This tandem phosphoacetylation of histone H3 is a mark strongly associated with transcriptionally active chromatin. embopress.org By catalyzing this initial phosphorylation step, CDK8 can contribute to the creation of a local chromatin environment that is more permissive to transcription, thereby facilitating gene activation. embopress.orgnih.gov This suggests that CDK8 can play a role in the early stages of transcriptional activation by modifying the chromatin template. embopress.org

Regulation of Transcriptional Elongation

Beyond its roles in transcription initiation and chromatin modification, CDK8 is a critical regulator of transcriptional elongation. Depletion or inhibition of CDK8 does not typically prevent the recruitment of RNA Polymerase II (RNAPII) to gene promoters but rather impairs its ability to productively elongate the transcript. nih.govnih.gov

CDK8 facilitates transcriptional elongation through several interconnected mechanisms. Firstly, it promotes the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNAPII, specifically at serine 2 and serine 5 of the heptapeptide (B1575542) repeats. nih.govresearchgate.net These phosphorylation events are crucial for the transition from a paused to an elongating polymerase. Secondly, CDK8-Mediator complexes regulate the assembly of the RNAPII elongation complex by promoting the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) and the Bromodomain-containing protein 4 (BRD4). nih.govnih.gov P-TEFb, which contains the kinase CDK9, is a key factor that phosphorylates the RNAPII CTD and negative elongation factors, thereby releasing the polymerase from promoter-proximal pausing. nih.gov BRD4, in turn, can recruit P-TEFb to chromatin. nih.gov The interaction between CDK8-Mediator and P-TEFb suggests a direct mechanism by which CDK8 can enhance the processivity of RNAPII. nih.gov

Preclinical Research Applications and Biological Contexts

Research in Oncological Models

Preclinical investigations have explored the utility of CDK8-IN-11 (hydrochloride) in specific cancer contexts. The primary focus of published research has been on its effects in colorectal cancer models, with a lack of specific data for other malignancies.

Colorectal Cancer Research Models

CDK8-IN-11 (hydrochloride) has been identified as a potent and selective inhibitor of CDK8 with an IC50 value of 46 nM. Research indicates its primary mechanism in colorectal cancer involves the inhibition of the WNT/β-catenin signaling pathway, a critical pathway in the development and progression of this cancer type. medchemexpress.commedchemexpress.eu

In Vitro Findings:

Laboratory studies using human colorectal cancer cell lines have demonstrated the antiproliferative effects of CDK8-IN-11 (hydrochloride). The compound was shown to inhibit cell proliferation across a panel of cell lines, including HCT-116, HT-29, SW480, and the murine CT-26 cell line.

Detailed mechanistic studies in the HCT-116 cell line revealed several key biological effects:

STAT1 Phosphorylation: Treatment with CDK8-IN-11 (hydrochloride) inhibits the CDK8-mediated phosphorylation of STAT1 at the Ser727 site.

WNT/β-catenin Signaling: The compound effectively suppresses the canonical WNT/β-catenin signaling pathway, leading to the deregulation of β-catenin-mediated transcription.

Cell Cycle Arrest: Exposure to the inhibitor results in an increased number of cells in the G1 phase of the cell cycle, indicating cell cycle arrest.

Reversal of Drug Resistance: CDK8-IN-11 (hydrochloride) has been shown to reverse resistance to the multi-kinase inhibitor Sorafenib in HCT-116 cells.

Interactive Table: In Vitro Effects of CDK8-IN-11 (hydrochloride) in Colorectal Cancer Cell Lines
Cell LineBiological EffectSpecific FindingCitation
HCT-116, HT-29, SW480, CT-26Inhibition of Cell ProliferationDemonstrated antiproliferative activity.
HCT-116Inhibition of STAT1 PhosphorylationInhibits phosphorylation at Ser727.
HCT-116Suppression of WNT/β-catenin PathwayDeregulates β-catenin-mediated transcription.
HCT-116Cell Cycle ArrestIncreases the population of cells in the G1 phase.
HCT-116Reversal of Drug ResistanceReverses resistance to Sorafenib.

In Vivo Findings:

The anti-tumor activity of CDK8-IN-11 (hydrochloride) has been confirmed in animal models. In mice bearing CT-26 xenografts, oral administration of the compound was shown to inhibit tumor growth, providing evidence of its potential efficacy in a living organism.

Interactive Table: In Vivo Effects of CDK8-IN-11 (hydrochloride)
ModelBiological ContextFindingCitation
CT-26 Xenograft Mouse ModelColorectal CancerInhibition of tumor growth.

Triple-Negative Breast Cancer Cell Line Studies

There is no specific preclinical research data available for the compound CDK8-IN-11 (hydrochloride) in triple-negative breast cancer cell line studies.

Acute Myeloid Leukemia (AML) Research Models

There is no specific preclinical research data available for the compound CDK8-IN-11 (hydrochloride) in acute myeloid leukemia research models.

Prostate Cancer Research Models

There is no specific preclinical research data available for the compound CDK8-IN-11 (hydrochloride) in prostate cancer research models.

Melanoma Research Contexts

There is no specific preclinical research data available for the compound CDK8-IN-11 (hydrochloride) in melanoma research contexts.

Pancreatic Cancer Research Contexts

There is no specific preclinical research data available for the compound CDK8-IN-11 (hydrochloride) in pancreatic cancer research contexts.

Research in Non-Oncological Biological Systems

Role in Mesenchymal Stem Cells and Bone Homeostasis

Cyclin-dependent kinase 8 (CDK8) has been identified as a significant regulator of bone homeostasis through its activity in bone marrow mesenchymal stem cells (MSCs). nih.govnih.gov Research indicates that CDK8 levels are elevated in aged MSCs, correlating with aging-related signals. nih.govnih.gov Genetic studies in mice have demonstrated that CDK8 within MSCs is crucial for bone resorption and maintaining skeletal balance. nih.govnih.gov

The mechanism of action involves the extrinsic control of osteoclastogenesis by MSCs through the signal transducer and activator of transcription 1 (STAT1) and the receptor activator of the nuclear factor κΒ ligand (RANKL) axis. nih.govuni.lu Specifically, CDK8 in MSCs governs this pathway, and aged MSCs exhibit a heightened capacity to support osteoclast formation in a CDK8-dependent manner. nih.govuni.lu Pharmacological inhibition of CDK8 has been shown to effectively suppress this MSC-dependent osteoclastogenesis. nih.govnih.gov This intervention has proven successful in preventing ovariectomy-induced bone loss in animal models by curbing osteoclastic activation. nih.govnih.gov These findings underscore the importance of the CDK8-STAT1-RANKL signaling axis within MSCs as a critical element in the regulation of bone resorption. nih.govuni.luresearchgate.net

Table 1: Research Findings on CDK8 in Mesenchymal Stem Cells and Bone Homeostasis

Finding Organism/Cell Type Key Pathway Involved Outcome of CDK8 Inhibition Reference
Elevated CDK8 levels in aged MSCs Mouse MSCs Aging-related signals - nih.govnih.gov
CDK8 in MSCs controls osteoclastogenesis Mouse MSCs STAT1-RANKL axis Repressed MSC-dependent osteoclastogenesis nih.govuni.lu
Pharmacological inhibition of CDK8 prevents bone loss Ovariectomy-induced mouse models CDK8-STAT1-RANKL axis Prevented osteoclastic activation and bone loss nih.govnih.gov

Impact on Glycolysis Regulation

CDK8 kinase activity plays a pivotal role in the metabolic reprogramming of cells, particularly in the regulation of glycolysis. nih.gov Studies have shown that CDK8 is required for the transcription of numerous genes that encode enzymes essential for glucose metabolism, a role observed under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions. nih.govresearchgate.net This suggests that CDK8 activity is important for promoting the Warburg effect, a form of modified cellular metabolism. nih.gov

Table 2: Research Findings on CDK8's Impact on Glycolysis Regulation

Finding Model System Specific Effect of CDK8 Activity Consequence of Impaired CDK8 Activity Reference
Promotes transcription of glycolysis genes HCT116 cells Required for full expression of glycolytic enzymes in hypoxia Reduced glucose uptake and glycolysis nih.govresearchgate.net
Directly regulates glycolysis Yeast (Saccharomyces cerevisiae) Phosphorylates Gcr2 to activate glycolysis gene expression Altered mRNA levels of glycolysis genes biorxiv.orgresearchgate.net
Supports the Warburg effect Cancer cells Promotes metabolic reprogramming Sensitizes cells to glycolysis inhibitors nih.gov

Involvement in Immunological Responses (e.g., CD4+ T Cells)

CDK8 is an important modulator of adaptive immune responses, particularly in the context of CD4+ T cell differentiation. nih.gov The inhibition of CDK8 has been found to promote a tolerogenic chemical immunophenotype in these cells. nih.gov This is characterized by the promotion of regulatory T cells (Tregs) and T helper 2 (Th2) cell differentiation, while concurrently inhibiting the differentiation of Th1 and Th17 cells. nih.gov

This regulatory function is mediated through a novel CDK8-GATA3-FOXP3 pathway. nih.gov CDK8 is known to phosphorylate several transcription factors relevant to the immune system, including members of the STAT family such as STAT1, STAT3, and STAT5. nih.govnih.gov The phosphorylation of these proteins is crucial for their proper nuclear localization, DNA binding, and the subsequent induction of gene expression that drives T cell lineage specification. nih.gov The targeted inhibition of CDK8, therefore, presents a mechanism for skewing the adaptive immune response towards a more tolerant state by influencing the differentiation pathways of CD4+ T cells. nih.gov

Table 3: Research Findings on CDK8's Involvement in Immunological Responses

Finding Cell Type Pathway/Mechanism Outcome of CDK8 Inhibition Reference
Promotes a tolerogenic phenotype Murine and Human CD4+ T cells CDK8-GATA3-FOXP3 pathway Promotes Treg and Th2 differentiation; Inhibits Th1 and Th17 differentiation nih.gov
Phosphorylates immune-relevant transcription factors T cells Phosphorylation of STAT1, STAT3, STAT5 Influences T cell differentiation and gene expression nih.govnih.gov

Regulation of Mitotic Commitment in Model Organisms (e.g., Fission Yeast)

In the model organism Schizosaccharomyces pombe (fission yeast), CDK8, as a subunit of the Mediator complex, plays a direct role in controlling the timing of entry into mitosis. nih.govtandfonline.comnih.gov Inactivation of the kinase activity of Cdk8 results in a delay in mitotic entry. nih.govtandfonline.com This function is linked to its role in regulating mitotic gene activation. nih.gov

The mechanism involves the phosphorylation of the forkhead 2 (Fkh2) transcription factor by Cdk8. tandfonline.comnih.govresearchgate.net This phosphorylation occurs in a periodic manner that aligns with gene activation during mitosis and serves to protect Fkh2 from degradation by the proteasome. tandfonline.com This Cdk8-dependent phosphorylation of Fkh2 is not only crucial for the onset of mitotic transcription but also for ensuring the correct timing of mitotic entry by influencing the activity of the Wee1 kinase. tandfonline.com Therefore, Cdk8 and the Mediator complex provide a key link between the regulation of transcription and the control of cell cycle progression. nih.govtandfonline.com

Table 4: Research Findings on CDK8's Regulation of Mitotic Commitment in Fission Yeast

Finding Organism Key Substrate/Target Effect of Cdk8 Activity Consequence of Cdk8 Inactivation Reference
Controls mitotic entry Fission Yeast (S. pombe) Forkhead 2 (Fkh2) protein Phosphorylates Fkh2, preventing its degradation Delayed mitotic entry nih.govtandfonline.comnih.gov
Links transcription to cell cycle progression Fission Yeast (S. pombe) Fkh2 and Wee1 kinase pathway Regulates onset of mitotic transcription Alterations of mitotic transcript levels nih.govtandfonline.com

Signaling in Developmental Pathways (e.g., Drosophila Dpp Signaling)

In Drosophila melanogaster, the CDK8-Cyclin C (CycC) complex, as part of the larger Mediator complex, is a key modulator of the Decapentaplegic (Dpp) signaling pathway, which is the homolog of the TGFβ signaling pathway in vertebrates. nih.govnih.gov This pathway is fundamental for regulating development. nih.gov The CDK8-CycC complex positively regulates gene expression that is activated by Mad (Mothers against dpp), the primary transcription factor downstream of Dpp signaling. nih.govnih.gov

Genetic screens in Drosophila identified interactions between the CDK8-CycC pair and components of the Dpp signaling pathway. nih.gov Further investigation revealed that CDK8 can directly interact with the linker region of the Mad protein. nih.govnih.gov In addition to CDK8 and CycC, other subunits of the Mediator complex, including Med12, Med13, Med15, Med23, Med24, and Med31, are also required for Mad-dependent transcription in the developing wing discs of the fruit fly. nih.govnih.gov This indicates a coordinated effort by multiple Mediator subunits to regulate Mad-dependent gene expression during development. nih.gov

Table 5: Research Findings on CDK8's Role in Drosophila Dpp Signaling

Finding Organism Pathway Mechanism of Action Key Interacting Protein Reference
Modulates Dpp signaling Drosophila melanogaster Decapentaplegic (Dpp) signaling Positively regulates Mad-dependent transcription Mad (Mothers against dpp) nih.govnih.gov
Direct interaction with key transcription factor Drosophila melanogaster Dpp/TGFβ signaling Interacts with the linker region of the Mad protein Mad (Mothers against dpp) nih.govnih.gov

Advanced Research Directions for Cdk8 in 11 Hydrochloride and Cdk8 Inhibition

Investigating Resistance Mechanisms in Preclinical Models

A critical aspect of developing targeted therapies is understanding the mechanisms by which cancer cells acquire resistance. In preclinical models, investigating resistance to CDK8 inhibitors like CDK8-IN-11 is paramount for predicting clinical outcomes and devising strategies to overcome therapeutic failure. While research into acquired resistance specifically to CDK8 inhibitors is still an emerging field, insights can be drawn from studies on resistance to other kinase inhibitors and the known functions of CDK8.

Preclinical models of acquired resistance are typically generated by exposing cancer cell lines to gradually increasing concentrations of the inhibitor over an extended period. This process selects for cells that have developed mechanisms to survive and proliferate despite the presence of the drug. Subsequent molecular analyses of these resistant cell lines can uncover the underlying genetic and non-genetic alterations responsible for the resistant phenotype.

Potential mechanisms of resistance to CDK8 inhibitors that warrant investigation in such models include:

Mutations in the CDK8 gene: Alterations in the ATP-binding pocket of CDK8 could prevent the inhibitor from binding effectively, thereby restoring its kinase activity.

Upregulation of bypass signaling pathways: Cancer cells might compensate for the loss of CDK8 activity by activating alternative signaling pathways that promote transcription and cell survival.

Alterations in the Mediator complex: Changes in the composition or structure of the Mediator complex could reduce the reliance on CDK8 for transcriptional regulation.

Drug efflux pumps: Increased expression of membrane transporters that actively pump the inhibitor out of the cell can reduce its intracellular concentration to sub-therapeutic levels.

Interestingly, some studies suggest that inhibiting CDK8/19 may actually prevent the development of resistance to other targeted therapies, such as EGFR inhibitors. nih.govmdpi.com This highlights the complex role of CDK8 in drug resistance and underscores the importance of dedicated preclinical models to elucidate the specific mechanisms of resistance to CDK8 inhibition itself.

Combinatorial Research Strategies with Other Molecular Probes

To enhance the therapeutic efficacy of CDK8 inhibition and potentially overcome resistance, researchers are exploring combinatorial strategies with other molecularly targeted agents. The rationale behind these combinations is to target multiple, often complementary, cellular pathways to induce synthetic lethality or synergistic anti-tumor effects.

Synergy with ATR Inhibitors

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial component of the DNA damage response (DDR) pathway, playing a key role in sensing and responding to replication stress. Preclinical studies have revealed a potential synergy between CDK8 inhibitors and ATR inhibitors. The proposed mechanism involves the induction of premature G1/S transition and replication stress by CDK8/19 inhibition, leading to an increased reliance on the ATR-mediated checkpoint for survival. Consequently, the combination of a CDK8 inhibitor with an ATR inhibitor can lead to ATR-dependent cell death in cancer cells.

However, it is noteworthy that in some contexts, the loss of CDK8 or its binding partner Cyclin C has been shown to confer resistance to ATR inhibitors by suppressing transcription-associated replication stress. nih.gov This underscores the complex interplay between transcription and DNA repair pathways and highlights the need for further investigation to define the specific cellular contexts in which this combination therapy would be most effective.

Synergy with PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant clinical success in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations. The combination of CDK8 inhibitors with PARP inhibitors is an emerging area of research with a strong mechanistic rationale. CDK8 has been implicated in the regulation of DNA damage repair pathways. By inhibiting CDK8, it may be possible to induce a state of "BRCAness" or homologous recombination deficiency in cancer cells, thereby sensitizing them to PARP inhibitors.

The binding of CDK8 to the Mediator complex can be regulated by PARP proteins, suggesting a direct link between these two pathways. Therefore, the dual inhibition of CDK8 and PARP could lead to a synergistic increase in DNA damage and subsequent cancer cell death. nih.gov

Development of Next-Generation CDK8 Inhibitors

While CDK8-IN-11 (hydrochloride) is a valuable research tool, the development of next-generation CDK8 inhibitors with improved potency, selectivity, and drug-like properties is a key focus for translating CDK8 inhibition into clinical practice.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the iterative process of drug discovery and optimization. By systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity, medicinal chemists can identify key structural features required for potent and selective inhibition. For CDK8 inhibitors, SAR studies have been instrumental in developing compounds with improved pharmacological profiles. nih.govnih.gov

Key areas of focus in SAR studies for CDK8 inhibitors include modifications to the core scaffold to enhance binding affinity to the ATP pocket, as well as alterations to peripheral chemical groups to improve properties such as solubility, metabolic stability, and cell permeability.

Table 1: Illustrative SAR Data for a Series of Pyridine-Derived CDK8 Inhibitors

CompoundR1 GroupR2 GroupCDK8 IC50 (nM)
A -H-CH3150
B -F-CH375
C -Cl-CH340
D -Cl-CF315

This is a representative data table for illustrative purposes and does not reflect actual experimental values for a specific published series.

Identification of Novel Chemotypes

The discovery of novel chemical scaffolds, or chemotypes, is crucial for expanding the chemical space for CDK8 inhibition and overcoming limitations of existing inhibitors, such as off-target effects or poor pharmacokinetic properties. Researchers are employing various strategies, including high-throughput screening and structure-based drug design, to identify new classes of CDK8 inhibitors. acs.org

Recent efforts have led to the discovery of several promising novel chemotypes, including:

Pyridine derivatives: These compounds have shown potent and orally bioavailable CDK8 inhibition. nih.gov

Pyrazolopyridine inhibitors: This class of inhibitors has demonstrated high potency and selectivity for CDK8/19. elsevierpure.comnih.govnih.gov

Imidazo-thiadiazole series: Identified through high-throughput screening, this chemotype has been optimized using structure-based design to yield potent and selective CDK8 inhibitors. acs.org

Pyrrolo[2,3-b]pyridine derivatives: A compound from this series has shown potent CDK8 inhibition and anti-proliferative activity in acute myeloid leukemia cells. nih.gov

The exploration of these and other novel chemotypes will be critical in the development of clinically successful CDK8 inhibitors.

Rational Design Approaches

The development of selective and potent CDK8 inhibitors, such as CDK8-IN-11 (hydrochloride), is rooted in sophisticated rational design strategies that leverage the unique structural features of the CDK8 kinase. nih.gov Early efforts in developing CDK inhibitors were often hampered by a lack of selectivity, leading to off-target effects. nih.gov However, advancements in structural biology and computational chemistry have enabled the creation of more refined molecules that specifically target CDK8 and its close paralog, CDK19. nih.gov

A prominent strategy in the rational design of CDK8 inhibitors involves structure-based drug design, often starting from known kinase inhibitor scaffolds. nih.gov For instance, the well-known type II kinase inhibitor Sorafenib served as a starting point for the development of a novel series of potent and selective CDK8 inhibitors. nih.gov Type II inhibitors are particularly noteworthy as they bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. nih.gov In CDK8, this motif is Asp-Met-Gly (DMG). nih.gov Targeting this inactive conformation can offer greater selectivity compared to targeting the highly conserved ATP-binding pocket of active kinases. nih.govresearchgate.net

Structure-kinetic relationship (SKR) studies have further refined the design process. nih.gov These investigations analyze how a compound's structure influences its binding kinetics, particularly its residence time on the target protein. nih.gov Research has shown that for CDK8 inhibitors, hydrophobic interactions within the kinase's front pocket and hydrogen bonding with the hinge region are critical contributors to a prolonged residence time, which can translate to more durable pharmacological effects. nih.gov Medicinal chemistry optimization of novel pyridine-derived inhibitors has also led to compounds with potent CDK8 inhibition and favorable oral bioavailability, demonstrating the success of iterative design-synthesis-testing cycles. nih.gov These approaches, combining structural insights with kinetic analysis and computational modeling, form the foundation for discovering advanced chemical probes and potential therapeutics targeting CDK8. nih.govbohrium.com

Elucidating Context-Dependent Roles of CDK8 and CDK19 Inhibition

A significant area of ongoing research is the complex and often contradictory role of CDK8 and CDK19 in cellular processes, which is highly dependent on the cellular context. bohrium.com CDK8 is not a universal oncogene or tumor suppressor; its function varies dramatically between different cell types and signaling pathways. wikipedia.org For example, CDK8 is a well-established oncogene in colorectal cancer, where it is often amplified and acts as a positive regulator of the Wnt/β-catenin signaling pathway. wikipedia.orgnih.gov In this context, CDK8 enhances the transcriptional activity of β-catenin, driving cell proliferation. nih.gov

Conversely, in other settings, CDK8 can function as a tumor suppressor. wikipedia.org It has been shown to promote the turnover of the Notch intracellular domain and inhibit EGFR-driven signaling pathways, suggesting that its inhibition in cancers driven by these pathways could be detrimental. wikipedia.org Furthermore, CDK8 can promote transcriptional activation mediated by the tumor suppressor p53. wikipedia.org This dual functionality underscores the necessity of carefully characterizing the genetic and signaling background of a tumor before considering CDK8/19 inhibition as a therapeutic strategy. nih.gov

The functional relationship between CDK8 and its paralog CDK19 adds another layer of complexity. CDK8 and CDK19 share high sequence homology, particularly in their kinase domains, and can be incorporated into the Mediator complex in a mutually exclusive manner. nih.gov In many cellular contexts, they exhibit redundant or complementary functions. embopress.org For instance, in certain prostate cancer cells, the simultaneous knockdown or inhibition of both CDK8 and CDK19 is required to suppress cell proliferation, whereas targeting either kinase individually has a minimal effect. bohrium.com However, the two kinases also have distinct properties, diverging at their C-terminal tails, which may allow them to regulate different interaction partners and biological outputs. nih.gov A complete understanding of these context-specific, redundant, and unique roles is critical for predicting the ultimate biological and therapeutic consequences of using inhibitors like CDK8-IN-11 (hydrochloride).

Pathway/Cancer TypeRole of CDK8Key Substrates/InteractorsConsequence of Inhibition
Wnt/β-catenin Pathway (Colorectal Cancer) Oncogenic; Positive Regulatorβ-catenin, E2F1 nih.govSuppression of Wnt-driven proliferation nih.gov
STAT Pathway (General) Positive RegulatorSTAT1 wikipedia.orgAttenuation of STAT1-mediated gene expression
Notch Signaling Tumor Suppressive; Negative RegulatorNotch Intracellular Domain wikipedia.orgPotential enhancement of Notch signaling
p53 Pathway Co-activatorp53 wikipedia.orgPotential impairment of p53-mediated tumor suppression
Prostate Cancer (VCaP cells) Oncogenic (Redundant with CDK19)c-Myc bohrium.comSuppression of proliferation (requires dual CDK8/19 inhibition) bohrium.com
Intestinal Epithelium Largely redundant with CDK19CFTR Pathway components embopress.orgDownregulation of CFTR pathway (Cystic Fibrosis-like phenotype)

Exploration of CDK8 in Underexplored Biological Processes and Disease Etiologies

While initially studied for its roles in transcription and cancer, CDK8's influence extends to a wide array of other biological processes, many of which remain underexplored. Research is increasingly focused on these novel functions, which may open new avenues for therapeutic intervention.

One emerging area is the role of CDK8 in developmental biology. Studies in mice have revealed that Cdk8 is essential for preimplantation embryonic development. nih.gov Cdk8-deficient embryos fail to develop past the early blastomere stage, suggesting a critical role in early cell-fate determination, potentially through the transcriptional repression of key developmental genes. nih.gov This highlights a fundamental function for CDK8 that is distinct from its roles in adult tissue homeostasis or cancer.

Another area of intense investigation is the connection between CDK8 and the regulation of metabolism and cellular stress responses. CDK8 and its associated module have been implicated in coordinating transcription and translation, particularly in response to stress. wikipedia.org For example, the CDK8 kinase module can promote cell survival during stress triggered by ribosome-targeting antibiotics. wikipedia.org This suggests that inhibiting CDK8 could be a strategy to sensitize cells to other therapeutic agents that induce translational stress.

Furthermore, CDK8 is involved in modulating signaling pathways crucial for processes beyond cancer, including hematopoiesis, angiogenesis, and neuronal differentiation. researchgate.net It can interact with and regulate key transcription factors involved in these pathways, such as SMADs and STATs, independently of the larger Mediator complex. wikipedia.orgmdpi.com The discovery of CDK8's role in diverse and fundamental cellular programs indicates that the therapeutic potential of its inhibitors may extend to inflammatory, metabolic, or developmental disorders. However, it also cautions that systemic inhibition could have complex and potentially undesirable effects on normal tissue function. wikipedia.org

Q & A

Q. What is the mechanism of CDK8 inhibition by CDK8-IN-11 hydrochloride, and how does its IC50 value (46 nM) inform experimental dosing?

this compound selectively binds to the ATP-binding pocket of CDK8, inhibiting its kinase activity and disrupting the interaction with cyclin C. The IC50 of 46 nM suggests high potency, requiring nanomolar-range concentrations in cellular assays (e.g., 10–500 nM) to achieve target engagement. Researchers should validate dose-response curves using kinase activity assays (e.g., ADP-Glo™) and correlate inhibition with downstream effects on Wnt/β-catenin signaling .

Q. How does this compound modulate the Wnt/β-catenin pathway, and what assays are recommended to confirm this activity?

CDK8 regulates β-catenin-mediated transcription by phosphorylating components of the Mediator complex. This compound reduces Wnt/β-catenin signaling by blocking CDK8-dependent phosphorylation events. To confirm this, use TOPFlash luciferase reporters in colon cancer cell lines (e.g., HCT-116) and measure changes in β-catenin target genes (e.g., MYC, AXIN2) via qRT-PCR or Western blot .

Q. What in vitro models are most suitable for studying this compound in colon cancer research?

Prioritize cell lines with dysregulated Wnt/β-catenin signaling, such as SW480 (APC-mutant) or DLD-1 (β-catenin-stabilized). Use 3D spheroid models to assess compound efficacy in mimicking tumor microenvironment conditions. Include cytotoxicity assays (e.g., CCK-8) to differentiate antiproliferative effects from off-target toxicity .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in different cancer models be resolved?

Discrepancies may arise from variations in CDK8 dependency across cancer subtypes. Perform CRISPR-mediated CDK8 knockout in resistant models to determine if the compound’s effects are CDK8-specific. Combine transcriptomic profiling (RNA-seq) with phosphoproteomics to identify compensatory pathways (e.g., CDK19 activation) that may limit efficacy .

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound in preclinical in vivo studies?

Due to its hydrochloride salt formulation, ensure solubility in aqueous vehicles (e.g., 10% DMSO/90% saline) for intraperitoneal or oral administration. Monitor plasma stability via LC-MS/MS and adjust dosing frequency based on half-life (t½). For orthotopic colon cancer models, use bioluminescent imaging to track tumor regression and metastasis .

Q. How does this compound interact with combination therapies targeting Wnt/β-catenin or other oncogenic pathways?

Synergy studies with tankyrase inhibitors (e.g., XAV-939) or PARP inhibitors (e.g., olaparib) can enhance Wnt pathway suppression. Design factorial experiments (e.g., 3×3 matrix dosing) to identify additive or synergistic effects. Use Chou-Talalay analysis to calculate combination indices (CI) .

Q. What experimental controls are critical when investigating off-target effects of this compound?

Include:

  • Kinase selectivity panels (e.g., Eurofins KinaseProfiler™) to rule out activity against CDK7/8.
  • Rescue experiments with CDK8 overexpression constructs.
  • Negative controls using structurally similar but inactive analogs (e.g., CDK8-IN-11 scaffold derivatives lacking the trifluoromethyl group) .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound?

  • Validate purity (>98% via HPLC) and confirm molecular identity (HRMS, <sup>1</sup>H NMR).
  • Use standardized storage conditions (-20°C in desiccated vials) to prevent hydrochloride salt degradation .

Q. What in vivo toxicity endpoints should be monitored during this compound studies?

Assess body weight, organ indices (liver, spleen), and serum biomarkers (ALT, AST, BUN) in rodent models. Histopathological analysis of gastrointestinal tissue is critical due to Wnt/β-catenin’s role in intestinal homeostasis .

Q. How can computational modeling enhance the design of this compound derivatives?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for CDK8 mutants (e.g., T186A). Apply QSAR models to optimize solubility and bioavailability while retaining kinase selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.